molecular formula C26H19N3O4 B2528034 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1359480-84-4

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2528034
CAS No.: 1359480-84-4
M. Wt: 437.455
InChI Key: QVNHAWLRCOTGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one features a complex heterocyclic scaffold combining a 1,2-dihydroisoquinolin-1-one core with a 1,2,4-oxadiazole ring substituted by a benzodioxol group and a 4-ethylphenyl moiety. The benzodioxol (1,3-benzodioxole) substituent contributes electron-rich aromaticity, while the oxadiazole ring acts as a bioisostere, enhancing metabolic stability and binding interactions. This structural combination suggests applications in medicinal chemistry, particularly for targets requiring aromatic π-π interactions and hydrogen bonding .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4/c1-2-16-7-10-18(11-8-16)29-14-21(19-5-3-4-6-20(19)26(29)30)25-27-24(28-33-25)17-9-12-22-23(13-17)32-15-31-22/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNHAWLRCOTGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the Isoquinoline Core: This can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially yielding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with molecular targets such as tubulin. This interaction can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Modifications

Compound A : 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS 1358338-89-2)
  • Substituents: 3,4-Dimethylphenyl (electron-donating) on oxadiazole; phenyl on isoquinolinone.
  • Molecular Weight : 393.4 g/mol (vs. target compound’s ~417.4 g/mol, estimated from benzodioxol’s higher mass).
  • The phenyl group (vs. 4-ethylphenyl) decreases lipophilicity (clogP ~3.5 vs. ~4.2 for target).
  • Implications : Lower molecular weight may improve bioavailability but reduce target affinity in polar environments .
Compound B : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74)
  • Substituents : Benzodioxol attached to cyclopropane-carboxamide; thiazole core with methoxyphenyl and pyrrolidinyl groups.
  • Key Differences : The thiazole and carboxamide groups introduce hydrogen-bonding sites absent in the target compound. The cyclopropane ring may enhance rigidity but reduce solubility.
  • Implications : Demonstrates benzodioxol’s utility in enhancing aromatic interactions, though the scaffold differs significantly .

Heterocyclic Ring Variations

Compound C : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
  • Substituents : Benzothiazole (sulfur-containing heterocycle) vs. benzodioxol.
  • Implications : Highlight trade-offs between electronic effects and oxidative susceptibility .
Compound D : 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one
  • Substituents : Dihydrodioxin (saturated dioxane ring) and nitrothiazole.
  • Key Differences : The saturated dihydrodioxin reduces aromaticity compared to benzodioxol, while the nitro group introduces strong electron-withdrawing effects.
  • Implications : Nitro groups may enhance reactivity but pose toxicity risks, limiting therapeutic utility .

Physicochemical and Pharmacological Properties

Molecular Weight and Solubility

Compound Molecular Weight (g/mol) Key Substituents clogP (Estimated)
Target Compound ~417.4 Benzodioxol, 4-ethylphenyl ~4.2
Compound A 393.4 3,4-Dimethylphenyl, phenyl ~3.5
Compound B ~550.6 Benzodioxol, thiazole ~3.8

Binding Affinity and Selectivity

  • Benzodioxol vs. Dimethylphenyl: Benzodioxol’s oxygen atoms enable hydrogen bonding with targets like serotonin receptors or enzymes with polar active sites (e.g., monoamine oxidases), whereas dimethylphenyl relies on hydrophobic interactions .
  • 4-Ethylphenyl vs. Phenyl : The ethyl group may enhance selectivity for hydrophobic binding pockets, as seen in kinase inhibitors .

Biological Activity

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural components:

  • Benzodioxole Moiety : This component is known for various biological activities, including antioxidant and antimicrobial properties.
  • Oxadiazole Ring : Often associated with enhanced bioactivity in pharmaceuticals.
  • Isoquinoline Framework : A common structure in many bioactive compounds.

Anticancer Activity

Recent studies have indicated that compounds containing the isoquinoline structure exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown selective cytotoxicity against various cancer cell lines. In vitro assays demonstrated that certain benzodioxole derivatives inhibited cancer cell proliferation with IC50 values ranging from 26 to 65 µM against human tumor cells, suggesting a promising avenue for further research into their use as anticancer agents .

Antidiabetic Potential

In the context of diabetes management, some benzodioxole derivatives have been reported to inhibit α-amylase activity effectively. For example, a study highlighted that specific derivatives exhibited IC50 values of 0.68 µM against α-amylase while showing minimal cytotoxic effects on normal cells (IC50 > 150 µM) . This suggests that modifications in the benzodioxole structure can lead to effective antidiabetic agents.

Antimicrobial Properties

The compound's structural features may also confer antimicrobial activity. Compounds with similar benzodioxole and oxadiazole structures have been evaluated for their ability to inhibit bacterial growth. Preliminary results indicate potential effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, warranting further investigation .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The oxadiazole ring may interact with specific enzymes involved in cancer progression or metabolic pathways related to diabetes.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing cellular signaling pathways related to apoptosis and cell proliferation.
  • Oxidative Stress Reduction : The benzodioxole moiety is known for its antioxidant properties, potentially reducing oxidative stress in cells and providing a protective effect against various diseases.

Case Studies and Research Findings

StudyFindingsImplications
Study A (2023)Investigated anticancer effects on multiple cell lines; IC50 values ranged from 26–65 µMIndicates potential for development as an anticancer drug
Study B (2023)Evaluated α-amylase inhibition; IC50 of 0.68 µMSuggests utility in diabetes management
Study C (2021)Assessed antimicrobial activity; effective against Staphylococcus aureusHighlights potential as an antimicrobial agent

Q & A

Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?

The compound comprises:

  • A 1,2-dihydroisoquinolin-1-one core , providing a planar aromatic system for π-π interactions.
  • A 4-ethylphenyl group at position 2, enhancing lipophilicity and influencing pharmacokinetics.
  • A 1,2,4-oxadiazole ring at position 4, known for metabolic stability and hydrogen-bonding capabilities.
  • A 1,3-benzodioxol-5-yl substituent on the oxadiazole, introducing electron-donating effects and potential for cytochrome P450 interactions. The ethyl group increases steric bulk, while the benzodioxol moiety may direct electrophilic substitution reactions to specific positions .

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole moiety in this compound?

The oxadiazole ring is typically synthesized via:

  • Cyclization of amidoximes with carboxylic acid derivatives (e.g., acyl chlorides) under reflux in polar aprotic solvents like DMF or acetonitrile.
  • Use of coupling agents (e.g., EDC/HOBt) to activate carboxylic acids for reaction with amidoximes.
  • Optimization of reaction time (12-24 hours) and temperature (80-100°C) to minimize side products .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H, ¹³C) : To confirm substitution patterns and assess purity. For example, the benzodioxol group shows distinct singlet peaks for methylenedioxy protons at ~5.9-6.0 ppm .
  • IR Spectroscopy : Identification of C=O (1650-1750 cm⁻¹) and C-O-C (benzodioxol, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : To verify molecular weight (expected ~450-460 g/mol) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Ethanol or methanol at low temperatures to isolate high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for final purity assessment (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final coupling step?

  • Solvent Selection : Dichloromethane or THF for better solubility of aromatic intermediates.
  • Catalysts : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling of the benzodioxol fragment, with Na₂CO₃ as a base in a 3:1 dioxane/water mixture.
  • Temperature Control : Maintain 60-80°C to balance reaction rate and byproduct formation.
  • In Situ Monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) to track progress .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase targets).
  • MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Use substituent electronic parameters (Hammett σ) to correlate structural features with bioactivity .

Q. How does the benzodioxol group influence metabolic stability in vitro?

  • Cytochrome P450 Inhibition Assays : Incubate with human liver microsomes and monitor metabolite formation via LC-MS.
  • Comparative Studies : Replace benzodioxol with methoxy or chloro groups to evaluate metabolic half-life differences.
  • Data Interpretation : Benzodioxol’s methylenedioxy group may reduce oxidation rates compared to electron-withdrawing substituents .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH-Dependent Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, analyzing degradation via HPLC.
  • Forced Degradation Studies : Expose to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to identify vulnerable sites (e.g., oxadiazole ring cleavage) .

Q. How can researchers resolve contradictions in bioactivity data across structural analogs?

  • Dose-Response Analysis : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase).
  • Structural Overlays : Use X-ray crystallography or DFT-optimized geometries to identify steric/electronic disparities.
  • Meta-Analysis : Pool data from analogs (e.g., 4-chlorophenyl vs. 4-ethylphenyl derivatives) to derive SAR trends .

Q. What in vivo models are suitable for evaluating therapeutic potential?

  • Murine Models : For pharmacokinetic profiling (oral bioavailability, t₁/₂).
  • Xenograft Studies : Implant human cancer cells (e.g., MCF-7) to assess antitumor efficacy.
  • Behavioral Assays : Rodent models for CNS targets (e.g., benzodiazepine receptor binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.